1-Benzoyl-4-(2-chloroethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

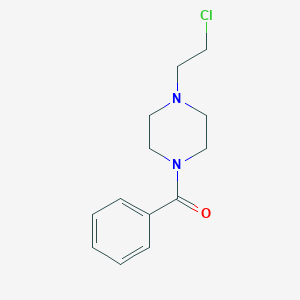

1-Benzoyl-4-(2-chloroethyl)piperazine is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry. This compound is characterized by the presence of a benzoyl group and a chloroethyl group attached to the piperazine ring, making it a versatile intermediate in various chemical reactions .

Preparation Methods

The synthesis of 1-Benzoyl-4-(2-chloroethyl)piperazine typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 1-benzoylpiperazine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Benzoyl-4-(2-chloroethyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation and Reduction: The benzoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine derivatives and benzoic acid

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzoyl-4-(2-chloroethyl)piperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor in the synthesis of various therapeutic agents, including antipsychotics and antidepressants.

Industry: The compound is used in the production of polymers and other materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(2-chloroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with hydrophobic pockets in proteins, while the chloroethyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Benzoyl-4-(2-chloroethyl)piperazine can be compared with other piperazine derivatives such as:

1-Benzyl-4-(2-chloroethyl)piperazine: Similar in structure but with a benzyl group instead of a benzoyl group, leading to different reactivity and applications.

1-(3-Chlorophenyl)piperazine: A phenylpiperazine derivative with different pharmacological properties and uses.

1-(2-Chlorophenyl)piperazine: Another phenylpiperazine derivative with distinct chemical and biological activities.

Biological Activity

1-Benzoyl-4-(2-chloroethyl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzoyl group and a chloroethyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been tested against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and endometrial (MFE-296) cancer cells, demonstrating significant growth inhibition across these models .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HUH7 | 5.2 | Induction of apoptosis |

| MCF7 | 6.8 | Inhibition of microtubule synthesis |

| HCT-116 | 4.5 | Disruption of cell cycle progression |

| MFE-296 | 7.3 | Inhibition of angiogenesis |

The compound's mechanism involves the induction of apoptosis, which is critical for its anticancer activity. Studies have shown that it can inhibit microtubule synthesis and disrupt cell cycle progression, leading to increased apoptosis in tumor cells .

Mechanistic Studies

Mechanistic evaluations reveal that piperazine derivatives like this compound can inhibit angiogenesis, crucial for tumor growth and metastasis. These compounds have been shown to act through distinct pathways compared to traditional chemotherapeutics like Taxol, offering potential advantages in terms of potency and selectivity against various tumor types .

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry highlighted the antitumor efficacy of a series of piperazine derivatives, including this compound. The results indicated that this compound demonstrated a significant reduction in tumor size in xenograft models, suggesting its potential for further development as an anticancer agent .

Clinical Relevance

In preclinical trials, compounds similar to this compound have shown promise in treating various malignancies with minimal toxicity. For instance, spirazidine, a related compound, exhibited low hematotoxicity while effectively targeting malignant neoplasms . This highlights the potential for developing piperazine derivatives into clinically viable treatments.

Properties

IUPAC Name |

[4-(2-chloroethyl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h1-5H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZROIOTLYPWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCl)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.